molecular formula C8H13NO4 B1469443 1-Carboxymethyl-pyrrolidine-3-carboxylic acid methyl ester CAS No. 1427195-40-1

1-Carboxymethyl-pyrrolidine-3-carboxylic acid methyl ester

Cat. No. B1469443
CAS RN: 1427195-40-1
M. Wt: 187.19 g/mol
InChI Key: UBOXHZAFNUHWPR-UHFFFAOYSA-N
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Description

“1-Carboxymethyl-pyrrolidine-3-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 1427195-40-1 . It has a molecular weight of 187.2 and its IUPAC name is 2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a white solid .

Scientific Research Applications

Enantiopure Synthesis of Stereoisomers

A study by Avenoza et al. (2003) utilized a retro-Dieckmann reaction on N-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl ester to synthesize enantiopure trans- and cis-5-(carboxymethyl)pyrrolidine-2-carboxylic acid methyl esters. These intermediates facilitated the development of concise syntheses for all four stereoisomers of carbapenam-3-carboxylic acid methyl esters, highlighting the importance of such chemical entities in stereochemistry and synthetic organic chemistry (Avenoza et al., 2003).

Synthesis and Structural Studies

Li-qun Shen et al. (2012) synthesized and characterized two new pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs. Through spectroscopic analyses and theoretical calculations, they provided insights into the structural and thermodynamic properties of these compounds, demonstrating their potential in various chemical and pharmaceutical applications (Li-qun Shen et al., 2012).

Novel Cycloaddition Reactions

Research by Cheng et al. (2001) explored a [2 + 3] cycloaddition pathway using iminodiacetic acid methyl ester and maleimides to yield pyrrolidine derivatives. This method, featuring high stereoselectivity and various sensitizers, underscores the versatility of 1-carboxymethyl-pyrrolidine-3-carboxylic acid methyl ester derivatives in synthesizing complex heterocyclic compounds with potential applications in materials science and drug development (Cheng et al., 2001).

Chemoenzymatic Approaches

A chemoenzymatic approach by Felluga et al. (2001) showcased the synthesis of enantiomerically pure aza analogues of paraconic acid methyl ester and both enantiomers of methyl β-proline. This highlights the role of this compound in asymmetric synthesis, offering pathways to produce enantiopure compounds for pharmaceutical applications (Felluga et al., 2001).

properties

IUPAC Name

2-(3-methoxycarbonylpyrrolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOXHZAFNUHWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247514
Record name 1-Pyrrolidineacetic acid, 3-(methoxycarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427195-40-1
Record name 1-Pyrrolidineacetic acid, 3-(methoxycarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetic acid, 3-(methoxycarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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